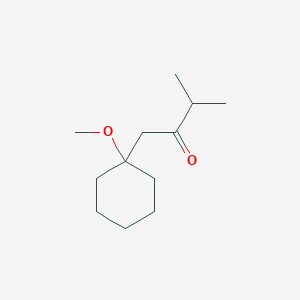
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is an organic compound with a complex structure that includes a butanone backbone, a methoxycyclohexyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- typically involves the reaction of 2-butanone with 1-methoxycyclohexane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed. Detailed reaction conditions and specific catalysts used can vary based on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its transformation or utilization within biological systems. The pathways involved can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-butanone: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1-butene: Shares the butanone backbone but differs in functional groups and overall structure
Uniqueness
2-Butanone, 1-(1-methoxycyclohexyl)-3-methyl- is unique due to its combination of a methoxycyclohexyl group and a methyl group on the butanone backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
652146-20-8 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-(1-methoxycyclohexyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)11(13)9-12(14-3)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
DUFMIVMVZJNRBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC1(CCCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


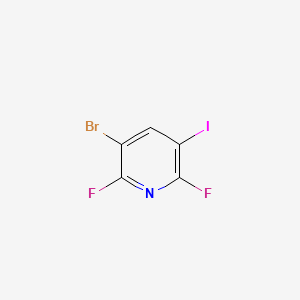
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

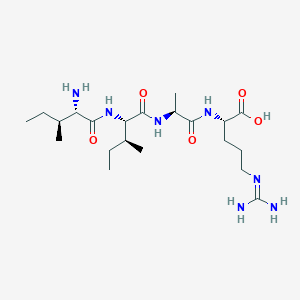
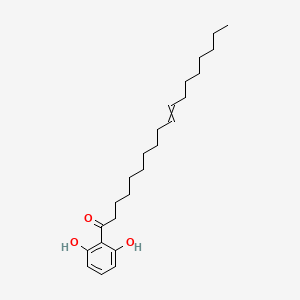
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
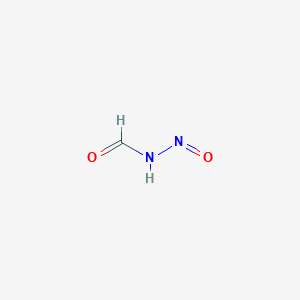
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
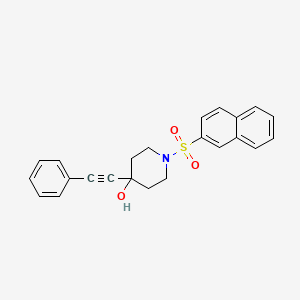
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
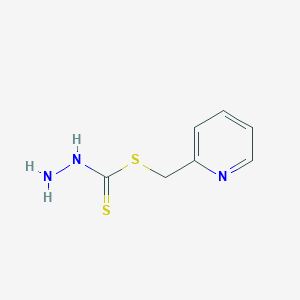
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
